(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine
Description
Properties
IUPAC Name |
N-(cyclopropylmethyl)-N-ethyl-2-piperidin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-2-15(11-13-3-4-13)10-7-12-5-8-14-9-6-12/h12-14H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCMKNDWEWHATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1CCNCC1)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable nucleophile.
Introduction of the Piperidin-4-yl-ethyl Group: This step involves the reaction of piperidine with an appropriate alkylating agent to introduce the piperidin-4-yl-ethyl moiety.
Final Assembly: The final step involves the coupling of the cyclopropylmethyl and piperidin-4-yl-ethyl intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethyl and piperidin-4-yl-ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- The cyclopropylmethyl group introduces steric and electronic effects that may influence receptor binding .
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key analogs and their distinguishing features:
Key Structural and Functional Differences
Cyclopropyl vs. Piperidine Positioning :
- The target compound’s piperidin-4-yl group is distinct from piperidin-1-yl in analogs (e.g., CAS 1594073-19-4). Piperidin-4-yl is associated with higher affinity for sigma-1 receptors .
- Cyclopropylmethyl groups enhance metabolic stability compared to linear alkyl chains .
Substituent Effects: Ethyl vs. Bis-isopropylamino Groups: The {2-[bis(propan-2-yl)amino]ethyl} substituent (CAS 1154342-83-2) introduces bulkier substituents, which may reduce off-target binding .
Pharmacological Implications: Sigma Receptor Modulation: Cyclopropyl-containing analogs (e.g., the target compound) are structurally similar to sigma antagonists like (1-(cyclopropylmethyl)-4-fluorophenyl piperidine derivatives), which inhibit dopamine release in rat striatal slices .
Biological Activity
(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine is an organic compound categorized under phenethylamines, notable for its unique structural features. It possesses a cyclopropylmethyl group, an ethyl group, and a piperidin-4-yl-ethyl moiety. This compound has garnered attention in pharmacological research due to its potential interactions with various biological targets, particularly in the context of neurological disorders.
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclopropylmethyl Group : This is achieved by reacting cyclopropylmethyl bromide with a suitable nucleophile.
- Introduction of the Piperidin-4-yl-ethyl Group : This step involves the alkylation of piperidine using an appropriate reagent.
- Final Assembly : The cyclopropylmethyl and piperidin-4-yl-ethyl intermediates are coupled under controlled conditions to yield the final product.
The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitutions, which are essential for its functionalization in biological applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. The mechanism involves binding to these targets, thereby modulating their activity and eliciting various biological responses. This interaction is crucial for its potential therapeutic effects in treating neurological disorders .
Pharmacological Studies
Research has indicated that this compound may exhibit significant pharmacological properties:
- Neurotransmitter Modulation : It has been explored for its effects on neurotransmitter systems, particularly those involved in cognition and mood regulation.
- Cognitive Enhancer Potential : Preliminary studies suggest that it may enhance cognitive functions by influencing memory and learning circuits .
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of related compounds, providing insights into the potential efficacy of this compound:
- Cognitive Enhancement : A study highlighted that compounds similar to this compound can improve cognitive functions in animal models by acting on specific brain pathways .
- Opioid Receptor Interaction : Research focusing on structurally related amines has demonstrated their ability to interact with opioid receptors, suggesting a possible avenue for pain management therapies .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
